BCR-ABL fusion protein (b3a2) (926-934)
CAS No.:
Cat. No.: VC3660508
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Molecular Basis of BCR-ABL Fusion Protein
The BCR-ABL fusion protein originates from the Philadelphia chromosome, a genetic abnormality consistently present in all patients with chronic myeloid leukemia (CML) . This abnormality results from a reciprocal translocation between chromosomes 9 and 22, creating a fusion gene that encodes the BCR-ABL protein. The fusion can occur at different breakpoints within the BCR gene, leading to various transcript variants. The b3a2 fusion, specifically, occurs when the break happens between exons b3 and b4 of the BCR gene, with subsequent joining to exon a2 of the ABL gene . This specific arrangement produces a 210-kD chimeric protein (p210) that possesses constitutively active tyrosine kinase activity, promoting cellular proliferation and suppressing apoptosis in affected cells .
The b3a2 (926-934) epitope refers to a specific nine-amino acid sequence (SSKALQRPV) that spans the junction between the BCR and ABL portions of the fusion protein . This particular peptide sequence represents a unique molecular signature that is exclusive to cells harboring the Philadelphia chromosome, making it an ideal target for diagnostic and therapeutic approaches.
Epidemiological Distribution of BCR-ABL Transcript Variants
The distribution of different BCR-ABL transcript variants shows interesting geographical and demographic patterns. Multiple studies across various populations have examined the frequency of these variants, with b3a2 often being the predominant form, though with notable regional variations.
Distribution of BCR-ABL Transcript Variants Across Populations
This epidemiological data reveals significant geographical variation in the distribution of BCR-ABL transcript variants. While b3a2 is predominant in populations from Iran, Siberia, Tunisia, and India, b2a2 appears more common in Mexican and Spanish populations . The coexpression of different transcripts also varies across populations, potentially due to alternative splicing of mRNA or changes in the phenotype of leukemic cells .
Therapeutic Implications of b3a2 (926-934)
The unique properties of the BCR-ABL b3a2 (926-934) peptide open several avenues for therapeutic applications, particularly in the field of immunotherapy. The peptide's ability to stimulate cytotoxic T-cell responses specifically against CML cells makes it a promising candidate for vaccine-based or adoptive immune therapies.
Studies have demonstrated that when antigen-presenting cells are pulsed with b3a2 junctional peptides and used to challenge autologous peripheral blood mononuclear cells, they induce specific HLA-restricted CTL responses against CML cells . This finding indicates that exogenous peptides can potentially stimulate the patient's own immune system to target and eliminate leukemic cells.
Additionally, some research suggests that different BCR-ABL transcript variants may exhibit varying sensitivities to tyrosine kinase inhibitors, the standard treatment for CML. One study mentioned in the search results indicated that b2a2 may be more sensitive to imatinib than b3a2, suggesting that CML patients who express b2a2 might have a better prognosis . While this finding requires further validation, it highlights the potential importance of determining the specific BCR-ABL transcript variant in guiding therapeutic decisions.
Future Research Directions
The current understanding of the BCR-ABL fusion protein (b3a2) (926-934) points to several promising avenues for future research. First, more comprehensive studies across diverse populations could help clarify the geographical and ethnic variations in BCR-ABL transcript distributions and their clinical implications. Such studies might reveal whether certain genetic or environmental factors influence the prevalence of specific fusion variants.
Further investigation into the immunological properties of the b3a2 (926-934) peptide could enhance the development of targeted immunotherapies. This includes exploring optimal vaccination strategies, identifying adjuvants that might enhance the peptide's immunogenicity, and developing methods to overcome potential immune evasion mechanisms employed by CML cells.
Additionally, research into combination approaches that target multiple epitopes, including b3a2 (926-934) alongside other tumor-associated antigens, could lead to more effective immunotherapeutic strategies for CML. The ex vivo characterization of multiepitopic tumor-specific CD8 T cells in CML patients suggests that such approaches might leverage the breadth of the anti-tumor immune response .
Lastly, investigating the potential differences in treatment responses based on BCR-ABL transcript variants could contribute to more personalized therapeutic approaches for CML patients. Understanding whether specific variants respond differently to various tyrosine kinase inhibitors or immunotherapeutic strategies could help optimize treatment selection and improve patient outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume